(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid
Description
Properties
IUPAC Name |
(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDSBCGXPMSCCM-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469865 | |
| Record name | AG-G-96295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745053-49-0 | |
| Record name | AG-G-96295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid, with CAS number 745053-49-0, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including anti-inflammatory properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C17H22O5S
- Molecular Weight : 338.42 g/mol
- CAS Number : 745053-49-0
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. This is primarily due to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Cyclooxygenase Inhibition : The compound has been shown to inhibit COX enzymes effectively, leading to reduced production of inflammatory mediators such as prostaglandins. This mechanism is critical in managing conditions characterized by inflammation and pain .
- Structure-Activity Relationship (SAR) : The effectiveness of this compound can be influenced by its structural components. For instance, variations in substituents on the phenyl ring can enhance or diminish its inhibitory effects on COX enzymes. Compounds with bulky groups at specific positions tend to exhibit weaker inhibitory activity compared to those with smaller or polar functional groups .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study 1 : A comparative analysis of various propionic acid derivatives revealed that those with specific substitutions at the phenyl ring demonstrated superior anti-inflammatory activity in animal models. The study highlighted that compounds with a cyclopropanesulfonyl group showed enhanced potency against inflammation induced by carrageenan .
- Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of similar compounds, suggesting that modifications in the tetrahydropyran moiety could improve solubility and absorption, thereby enhancing therapeutic efficacy .
Data Table: Biological Activity Comparison
Scientific Research Applications
Key Mechanisms:
- Inhibition of Glucokinase Regulatory Protein (GKRP): PSN-GK1 inhibits GKRP, which normally sequesters glucokinase in the nucleus and prevents its action in the cytoplasm.
- Activation of Glucose Utilization: By promoting glucokinase activity, PSN-GK1 enhances glucose uptake in pancreatic beta cells and liver tissues.
Diabetes Management
Research indicates that PSN-GK1 could be effective in managing type 2 diabetes through its glucokinase-modulating properties. In preclinical studies, it has shown promise in lowering fasting blood glucose levels and improving insulin sensitivity.
Cardiometabolic Disorders
Given its role in glucose metabolism, PSN-GK1 may also have implications for cardiometabolic disorders beyond diabetes. Its ability to regulate glucose levels could help mitigate risks associated with obesity and metabolic syndrome.
Preclinical Studies
A study published in PubMed demonstrates the optimization of PSN-GK1 from a weakly active compound to one with significant glucokinase activation capabilities. The study involved high-throughput screening methods to identify effective modulators of glucokinase activity .
Clinical Implications
Another investigation highlighted the potential of PSN-GK1 as part of combination therapies for diabetes management, suggesting that its use alongside other antidiabetic medications could enhance overall efficacy .
Comparison with Similar Compounds
Sodium Salt of (R)-3-[6-Amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic Acid
- Structure: Features a pyridinyl-amino group at position 3 and a cyclohexyl-imidazolyl group at position 2, with a sodium counterion.
- Molecular Weight : ~376.39 g/mol (including sodium and dihydrate) .
- Solubility: The sodium salt form improves aqueous solubility compared to the free acid form of the target compound, facilitating oral bioavailability .
- Applications: Developed by Sanofi for inflammatory disorders; crystalline forms enhance stability for pharmaceutical formulations .
3-Hydroxy-4-Methoxycinnamic Acid
- Structure : Aromatic cinnamic acid derivative with hydroxyl and methoxy substituents.
- Molecular Weight : 194.18 g/mol .
- Key Differences :
Pharmacologically Relevant Sulfonylphenyl Propionic Acid Derivatives
2-(4-Cyclopropylsulfonylphenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid
2-Methyl-2-(Phenoxy or Phenylthio)propionic Acid Derivatives
- Structure: Propionic acid derivatives with methyl and phenoxy/phenylthio substituents.
- Key Differences :
- Substituent Flexibility : The methyl group and variable sulfur/oxygen linkages alter steric and electronic properties compared to the rigid tetrahydropyran and sulfonyl groups in the target compound .
- Potency : Preliminary patent data suggest these derivatives may have weaker anti-inflammatory activity due to reduced sulfonyl group contributions to target binding .
Research Findings and Implications
- Stereochemical Impact : The (R)-configuration in the target compound may optimize binding to cyclooxygenase (COX) or other inflammatory targets, as seen in enantiomer-specific activity of related NSAIDs .
- Sulfonyl Group Role: The cyclopropanesulfonyl group enhances metabolic stability and target affinity compared to non-sulfonated analogs, a trend observed in sulfonamide-containing drugs .
- Formulation Challenges : Unlike the sodium salt analog , the free acid form of the target compound may require prodrug strategies to improve bioavailability.
Preparation Methods
Key Synthetic Strategy: Ketene Desymmetrization
A prominent method for synthesizing the chiral carboxylic acid involves the desymmetrization of a ketene intermediate generated in situ from the corresponding racemic carboxylic acid precursor. This approach uses (R)-pantolactone as a chiral auxiliary to induce stereoselectivity, followed by hydrolysis of the resulting ester to yield the desired (R)-enantiomer.
-
- The racemic acid (Rac-2) is converted to a ketene intermediate.
- (R)-Pantolactone is employed to achieve stereoselective addition to the ketene.
- Hydrolysis of the ester intermediate releases the chiral acid.
- This method has been successfully scaled up to 20 kg batches, demonstrating industrial feasibility.
-
- High enantioselectivity.
- Scalable for large-scale production.
- Comparable in efficiency to enantioselective hydrogenation methods.
Reference: Yamagami et al., 2014, detailed process research and development for this synthesis.
Oxidation and Hydrolysis Steps
Another critical step in the preparation involves oxidation of sulfonyl derivatives and subsequent hydrolysis to form the propionic acid.
-
- The precursor sulfonyl-substituted phenyl compounds are oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature.
- The reaction is monitored by TLC and additional mCPBA is added until completion.
- The oxidized product is isolated by washing with aqueous sodium carbonate and brine.
-
- The oxidized ester is hydrolyzed under basic conditions using sodium hydroxide in methanol at 64–66 °C.
- After removal of methanol, acidification with hydrochloric acid facilitates extraction of the free acid.
- Recrystallization from methanol yields the purified (R)-2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid.
-
- Typical isolated yields reported are around 46% for the acid after recrystallization.
Reference: Experimental procedures and characterization data from supporting information of glucokinase activator synthesis.
Alternative Synthetic Routes: Wittig Reaction and Hydrogenation
-
- The synthesis of acrylic acid intermediates via Wittig reaction between triphenyl(tetrahydropyran-4-ylmethyl)phosphonium iodide and ethyl (4-cyclopropanesulfonylphenyl)-oxoacetate has been reported.
- This step forms (E)-2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)acrylic acid intermediates.
-
- The acrylic acid intermediates are hydrogenated over palladium on carbon (Pd/C) under hydrogen atmosphere to saturate the double bond, yielding the corresponding propionic acid.
- This step is stereoselective and preserves the chiral integrity of the molecule.
Reference: Procedures analogous to those used for related sulfonylphenyl derivatives.
Summary of Preparation Steps in Tabular Form
Research Findings and Process Insights
- The stereocenter construction at the α-carbon is the critical challenge in the synthesis.
- The ketene desymmetrization method offers a robust, scalable, and stereoselective approach, preferred over enantioselective hydrogenation due to operational simplicity and scalability.
- Oxidation using mCPBA is efficient but requires careful monitoring to ensure completion.
- The overall synthetic route balances stereochemical control, yield, and scalability, making it suitable for pharmaceutical intermediate production.
- The process has been validated at multi-kilogram scale, indicating industrial applicability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid, and what catalysts or solvents are typically employed?
- Methodological Answer : Synthesis often involves multi-step organic reactions, including cyclopropane sulfonation, tetrahydropyran functionalization, and stereoselective coupling. For example, cyclization reactions using palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like DMF or toluene are common for similar heterocyclic systems . Stereochemical control during propionic acid formation may require chiral auxiliaries or asymmetric catalysis. Post-synthetic purification via HPLC or recrystallization ensures enantiomeric purity ≥95% .
Q. How is the stereochemistry of the (R)-enantiomer confirmed, and what analytical techniques are critical for structural validation?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers, while NMR (¹H, 13C, and 2D COSY/NOESY) confirms substituent positions and spatial arrangement. High-resolution mass spectrometry (HRMS) validates molecular formula. For sulfonyl and tetrahydropyran moieties, FTIR detects characteristic vibrations (e.g., S=O at ~1350 cm⁻¹) .
Q. What pharmacological screening assays are recommended for initial bioactivity profiling of this compound?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition kinetics for sulfonamide-targeted enzymes) and cell-based viability assays (MTT or ATP-luminescence) are standard. Dose-response curves (IC₅₀/EC₅₀) in diverse cell lines (e.g., HEK293, HepG2) identify potency variations. Reference standards from pharmacopeial sources ensure assay reproducibility .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the (R)-enantiomer while minimizing racemization?
- Methodological Answer : Racemization often occurs during acidic/basic workup. Strategies include:
- Low-temperature reactions (<0°C) to stabilize intermediates.
- Use of non-polar solvents (e.g., hexane) during extraction to reduce proton exchange.
- Chiral derivatization agents (e.g., Mosher’s acid) to track enantiopurity at each step .
Q. What experimental designs address discrepancies in reported bioactivity data across different cell lines or animal models?
- Methodological Answer : Contradictions may arise from metabolic stability, off-target effects, or assay conditions. Solutions include:
- Standardized protocols : Uniform cell passage numbers, serum-free media, and controlled incubation times .
- Comparative metabolomics : LC-MS/MS identifies metabolite differences between responsive/non-responsive models .
- In silico docking : Molecular dynamics simulations predict binding affinity variations due to protein polymorphisms .
Q. How can the compound’s pharmacokinetic profile be improved without compromising its sulfonamide pharmacophore?
- Methodological Answer : Structural modifications focus on:
- Prodrug strategies : Esterification of the carboxylic acid group to enhance membrane permeability .
- PEGylation : Polyethylene glycol conjugates extend half-life while retaining sulfonamide activity .
- Caco-2 monolayer assays : Measure permeability (Papp) and efflux ratios to prioritize analogs with optimal absorption .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. lipid matrices?
- Methodological Answer : Apparent solubility discrepancies often stem from:
- Ionization state : The carboxylic acid group (pKa ~3.5) increases solubility at physiological pH but reduces it in acidic environments (e.g., lysosomes) .
- Lipid partitioning : LogP calculations (e.g., via HPLC-derived retention times) quantify hydrophobicity. Experimental validation using shake-flask methods with octanol/water partitions resolves contradictions .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
